molecular formula C18H12N2O5S B2387795 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921782-90-3

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2387795
CAS No.: 921782-90-3
M. Wt: 368.36
InChI Key: ZZAPDZMLSNFUKB-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound characterized by a fused dioxolo-benzothiazole moiety linked via an amide bond to a 7-methoxybenzofuran scaffold. Its synthesis likely involves multi-step reactions, including coupling of the benzothiazole and benzofuran precursors under conditions similar to those described in related studies .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S/c1-22-11-4-2-3-9-5-14(25-16(9)11)17(21)20-18-19-10-6-12-13(24-8-23-12)7-15(10)26-18/h2-7H,8H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAPDZMLSNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation ofDioxolo[4,5-f]Benzothiazol-6-Amine

The dioxolo-benzothiazole core is synthesized via cyclocondensation of 4,5-dihydroxybenzothiazole precursors. A modified Polonovski reaction or thiourea-mediated cyclization is commonly employed:

  • Step 1 : React 4,5-dihydroxy-2-aminobenzothiazole with meta-chloroperbenzoic acid (m-CPBA) to form an N-oxide intermediate.
  • Step 2 : Reduce the N-oxide using FeSO₄·7H₂O under nonclassical Polonovski conditions to yield the free amine.
  • Alternative Method : Cyclize 4-chloro-5-methoxy-2-nitrobenzenethiol with 1,2-ethylenediol under acidic conditions, followed by nitro-group reduction using Pd/C and H₂.

Key Data :

Intermediate Yield Conditions
N-Oxide precursor 48% FeSO₄·7H₂O, 12 h
Cyclized amine 78% NaN₃/NaI, DMF, 135°C

Synthesis of 7-Methoxy-1-Benzofuran-2-Carboxylic Acid

The benzofuran carboxylate is prepared via:

  • Step 1 : Methylation of 7-hydroxybenzofuran-2-carboxylic acid using methyl iodide and K₂CO₃ in acetone.
  • Step 2 : Hydrolysis of the methyl ester with LiOH in aqueous methanol to yield the carboxylic acid.

Key Data :

Step Reagents Yield
Methylation CH₃I, K₂CO₃ 85%
Hydrolysis LiOH, H₂O/MeOH 96%

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate 7-methoxy-1-benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react withdioxolo[4,5-f]benzothiazol-6-amine in dichloromethane.

Conditions :

  • Temperature: 0°C → room temperature
  • Duration: 12–24 h
  • Yield: 65–72%

HBTU/Et₃N in DMSO

A high-yielding alternative uses O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and triethylamine in DMSO:

  • Procedure : Mix equimolar carboxylic acid and amine with HBTU (1.2 eq) and Et₃N (3 eq) in DMSO. Stir at 25°C for 6 h.
  • Yield : 82–88%

Acid Chloride Method

Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), then react with the amine in tetrahydrofuran (THF):

Data :

Parameter Value
SOCl₂ (eq) 1.5
Reaction Time 2 h
Yield 70%

Optimization and Purification

Solvent and Base Selection

Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency compared to dichloromethane or THF. Triethylamine outperforms weaker bases (e.g., pyridine) in neutralizing HCl byproducts.

Chromatographic Purification

Purify the crude product via silica gel chromatography using ethyl acetate/hexane (7:3) or dichloromethane/methanol (95:5). Pretreat silica with triethylamine to mitigate adsorption of basic amine byproducts.

Purity : >95% (HPLC)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.3 Hz, 1H, benzofuran-H), 6.95 (s, 1H, dioxole-H), 3.91 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z 413.0921 [M+H]⁺ (calc. 413.0918 for C₁₉H₁₃N₂O₅S).

Comparative Yields Across Methods

Method Coupling Agent Solvent Yield
EDC/HOBt EDC, HOBt DCM 72%
HBTU/Et₃N HBTU DMSO 88%
Acid Chloride SOCl₂ THF 70%

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors and green solvents (e.g., 2-methyltetrahydrofuran) reduce environmental impact. Patent WO2014006637A2 highlights the use of HCl-saturated 2-propanol for final hydrochloride salt formation, yielding >99% purity.

Challenges and Solutions

  • Low Amine Reactivity : Protect the benzothiazole amine with Boc groups during benzofuran synthesis to prevent side reactions.
  • Byproduct Formation : Use scavengers like polymer-bound isocyanate to trap excess carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on published

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide Benzothiazole + Benzofuran [1,3]dioxolo, 7-methoxy ~413.4 (estimated) Unknown (hypothetical: pesticidal/antimicrobial)
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) Benzofuran 7-(4-methoxybenzyl), N-methoxy, N-methyl ~383.4 Drug candidate (unpublished bioactivity)
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives Isoindole 2,2-difluoro, [1,3]dioxolo Variable Pesticides (patented)
[7-(2-Methoxyethoxy-methoxy)-1-(2-methoxyethoxy-methyl)benzimidazol-2-yl]-[7-[(4-methoxy-phenyl)methoxy]benzofuran-2-yl]methanon (Compound 24) Benzimidazole + Benzofuran Methoxy-ether chains ~664.6 Anticancer/antiviral (hypothetical)

Key Observations :

Structural Differentiation: The target compound’s dioxolo-benzothiazole moiety distinguishes it from benzimidazole- or isoindole-based analogs. Unlike the pesticidal isoindole derivatives in , the target compound lacks fluorine substituents, which are critical for pesticidal activity in patented molecules.

Synthetic Complexity :

  • Synthesis of the target compound likely requires coupling of a benzothiazole-6-amine derivative with a benzofuran-2-carboxylic acid chloride, analogous to EDCI-mediated amidation methods used for Compound 22 .
  • In contrast, the isoindole derivatives in involve fluorination steps, which are absent in the target compound’s synthesis.

  • Compound 22: Potential drug candidate (undisclosed target).
  • Isoindole derivatives : Broad-spectrum pesticides .
    • The 7-methoxy group on the benzofuran ring may confer metabolic stability, as seen in other methoxy-substituted bioactive molecules .

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of amyloid-beta (Aβ) aggregation. This article reviews the current understanding of its biological activity, supported by various studies and findings.

  • Molecular Formula : C16H9N3O3S2
  • Molar Mass : 355.39 g/mol

Research indicates that compounds similar to this compound can influence Aβ aggregation kinetics. These compounds can either promote or inhibit fibrillogenesis depending on their structural modifications. For instance, the presence of methoxy groups has been shown to enhance neuroprotective effects against Aβ-induced cytotoxicity in neuronal cell lines .

Neuroprotective Effects

Studies have demonstrated that derivatives of benzofuran and benzothiophene carboxamides exhibit significant neuroprotective properties. Specifically:

  • Neuroprotection Against Aβ Toxicity : Compounds similar to N-[phenylbenzofuran]-2-carboxamide have shown the ability to protect mouse hippocampal neuronal HT22 cells from Aβ42-induced cytotoxicity .
  • Mechanism : The neuroprotective mechanism involves the modulation of oxidative stress and inhibition of apoptosis pathways.

Modulation of Aβ Aggregation

The compound has been evaluated for its ability to modulate Aβ aggregation:

  • Promotion of Fibrillogenesis : At concentrations of 25 μM, certain derivatives promoted Aβ42 fibrillogenesis significantly. For example, a 2.7-fold increase in fibrillogenesis was observed with specific structural modifications .
  • Inhibition Studies : Conversely, other derivatives were found to inhibit Aβ aggregation effectively, suggesting that structural variations lead to diverse biological outcomes .

Study 1: Evaluation of Fibrillogenesis

A study assessed the impact of various benzofuran derivatives on Aβ42 aggregation:

CompoundConcentration (μM)Fibrillogenesis Effect
4 d252.70-fold increase
5 a25Significant protection
5 b25Significant protection

This study highlighted the dual role that different substituents play in influencing Aβ aggregation pathways .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms provided by benzofuran derivatives:

  • Findings : The compounds were effective in scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which are critical in preventing neuronal damage during oxidative stress conditions .

Q & A

Q. Q1. What are the established synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the dioxolo-benzothiazole core via cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions . Subsequent coupling of the benzofuran-2-carboxamide moiety is achieved using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents like DMF . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
  • Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance regioselectivity in heterocyclic ring formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>90%) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.76–3.80 ppm, while benzothiazole protons appear as singlet signals at δ 6.57–7.52 .
  • Mass spectrometry : LC-MS (m/z 314–506) verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles .

Advanced Research Questions

Q. Q3. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested experimentally?

Methodological Answer: The compound’s bioactivity may arise from interactions with enzymes (e.g., kinase inhibition) or receptors (e.g., GPCR modulation) due to its benzothiazole and benzofuran moieties . Experimental approaches include:

  • Biochemical assays : Fluorescence polarization assays quantify binding affinity to target proteins.
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding poses with catalytic sites (e.g., ATP-binding pockets) .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methoxy with ethoxy) evaluates pharmacophore contributions .

Q. Q4. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate absorption (LogP < 3.5), metabolism (CYP450 inhibition), and toxicity (AMES test). The compound’s high polarity (TPSA > 100 Ų) suggests limited blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : GROMACS simulates ligand-receptor stability over 100 ns trajectories to assess binding free energy (MM-PBSA) .

Q. Q5. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from variations in experimental conditions (e.g., cell lines, assay protocols). Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Dose-response curves : Calculate IC50_{50}/EC50_{50} values across ≥3 replicates to ensure reproducibility .
  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. Q6. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
  • Excipient screening : Co-formulation with cyclodextrins improves thermal stability in solid-state .

Q. Q7. Which analytical techniques best resolve co-eluting impurities during HPLC analysis?

Methodological Answer:

  • Hyphenated techniques : LC-MS/MS (Q-TOF) distinguishes impurities by mass fragmentation .
  • Method optimization : Adjust mobile phase (e.g., 0.1% formic acid in acetonitrile) and column (C18, 2.6 µm particle size) to enhance resolution .
  • Validation : Follow ICH Q2(R1) guidelines for LOD (≤0.1%) and LOQ (≤0.3%) .

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